molecular formula C15H9NO4 B12001608 (5-Nitrobenzofuran-2-yl)(phenyl)methanone

(5-Nitrobenzofuran-2-yl)(phenyl)methanone

Cat. No.: B12001608
M. Wt: 267.24 g/mol
InChI Key: GGAAFJDOXQXLJH-UHFFFAOYSA-N
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Description

(5-Nitrobenzofuran-2-yl)(phenyl)methanone is a benzofuran-based chemical scaffold of significant interest in medicinal chemistry research. Benzofuran derivatives are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . This specific compound serves as a key synthetic intermediate for constructing novel molecules with potential biological activity. Research on closely related (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives has demonstrated promising antibacterial and free radical scavenging properties in vitro . The 5-nitrobenzofuran moiety is a particularly valuable warhead in antibacterial research . The core benzofuran structure is also a common feature in compounds investigated for antiproliferative activity against various cancer cell lines, highlighting its utility in oncology research . Synthesized through reliable methods and characterized by techniques including 1H-NMR, 13C-NMR, and ESI-LCMS , this high-quality compound is intended for research applications such as biological screening, structure-activity relationship (SAR) studies, and as a building block for more complex chemical entities. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H9NO4

Molecular Weight

267.24 g/mol

IUPAC Name

(5-nitro-1-benzofuran-2-yl)-phenylmethanone

InChI

InChI=1S/C15H9NO4/c17-15(10-4-2-1-3-5-10)14-9-11-8-12(16(18)19)6-7-13(11)20-14/h1-9H

InChI Key

GGAAFJDOXQXLJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Base-Mediated Alkoxylation

The most widely reported method involves substituting the hydroxyl group at the 3-position of (3-hydroxy-5-nitrobenzofuran-2-yl)(phenyl)methanone with alkoxy groups. As demonstrated in studies, this is achieved using alkyl bromides (R-Br) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature:

General Reaction Scheme:

(3-Hydroxy-5-nitrobenzofuran-2-yl)(phenyl)methanone+R-BrK2CO3,DMF(3-Alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone\text{(3-Hydroxy-5-nitrobenzofuran-2-yl)(phenyl)methanone} + \text{R-Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{(3-Alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone}

Optimization of Reaction Conditions

  • Base Selection : K₂CO₃ outperforms weaker bases like NaHCO₃ due to its ability to deprotonate the hydroxyl group effectively.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic displacement by stabilizing the transition state.

  • Temperature : Reactions proceed efficiently at 25–30°C, with prolonged stirring (8–12 hr) ensuring complete conversion.

Table 1: Yields of (5-Nitrobenzofuran-2-yl)(phenyl)methanone Derivatives via Alkoxylation

Alkyl BromideReaction Time (hr)Yield (%)Antibacterial Activity (Zone of Inhibition, mm)
Methyl87814.2
Ethyl108213.8
Propyl127512.5

Mechanistic Insights

The reaction proceeds via an Sₙ2 mechanism, where the alkoxide ion attacks the electrophilic carbon of the alkyl bromide. Steric hindrance from bulky alkyl groups (e.g., tert-butyl) reduces yields, as observed in derivatives with longer chains.

Friedel-Crafts Acylation of 5-Nitrobenzofuran

Acylation with Benzoyl Chlorides

Friedel-Crafts acylation enables direct introduction of the phenylmethanone group at the 2-position of 5-nitrobenzofuran. Source details a scalable protocol using AlCl₃ as a catalyst in dichloromethane (DCM):

General Reaction Scheme:

5-Nitrobenzofuran+Benzoyl ChlorideAlCl3,DCMThis compound\text{5-Nitrobenzofuran} + \text{Benzoyl Chloride} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{this compound}

Critical Parameters

  • Catalyst Loading : A 1.2:1 molar ratio of AlCl₃ to substrate ensures optimal acylation.

  • Temperature Control : Exothermic reactions require cooling (0–5°C) during benzoyl chloride addition to prevent side reactions.

  • Workup : Hydrolysis with 5% HCl followed by NaHCO₃ washing removes residual AlCl₃ and stabilizes the product.

Table 2: Comparative Yields Under Varied Friedel-Crafts Conditions

Acyl ChlorideCatalystTemperature (°C)Yield (%)
4-MethoxybenzoylAlCl₃0–585
BenzoylFeCl₃2572
4-HydroxybenzoylSnCl₄3068

Limitations

  • Moisture sensitivity necessitates anhydrous conditions.

  • Electron-withdrawing groups (e.g., nitro) on the benzofuran ring deactivate the substrate, requiring stoichiometric catalyst amounts.

One-Pot Multicomponent Synthesis

Tandem Cyclization-Acylation

Source describes a one-pot method combining cyclization of propargyl alcohols with subsequent acylation using pyridine N-oxide and TsOH in 1,2-dichloroethane (DCE):

Reaction Pathway:

  • Cyclization of o-hydroxyphenyl propargyl alcohol forms the benzofuran core.

  • In situ acylation with phenylmethanone precursors yields the target compound.

Key Advantages:

  • Eliminates intermediate isolation, reducing purification steps.

  • Achieves yields >90% for electron-deficient aryl groups.

Table 3: One-Pot Synthesis Optimization

Propargyl AlcoholAcylating AgentAcid CatalystYield (%)
2-HydroxyphenylBenzoyl chlorideTsOH92
4-Methoxyphenyl4-NitrobenzoylH₂SO₄88

Comparative Analysis of Methods

Yield and Scalability

  • Nucleophilic Substitution : Moderate yields (75–82%) but suitable for gram-scale synthesis.

  • Friedel-Crafts : Higher yields (85%) but limited by moisture sensitivity.

  • One-Pot : Superior yields (90%) and operational simplicity, though substrate scope remains narrow.

Functional Group Compatibility

  • Electron-donating groups (e.g., methoxy) enhance reactivity in Friedel-Crafts acylation.

  • Steric hindrance at the 3-position favors nucleophilic substitution over electrophilic routes .

Scientific Research Applications

Antimicrobial Activity

Research indicates that (5-nitrobenzofuran-2-yl)(phenyl)methanone exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound possess:

  • Antibacterial Properties : The compound has demonstrated effective antibacterial activity against various strains, making it a candidate for antibiotic development.
  • Antifungal Properties : Its derivatives have also shown antifungal activity, contributing to its potential use in treating fungal infections .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antioxidant capabilities. Research has indicated that certain derivatives exhibit high free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with specific biological targets. These studies help elucidate the compound's mechanism of action and guide further modifications to enhance its efficacy against targeted diseases.

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds highlights the diversity in biological activity:

Compound NameStructure FeaturesBiological Activity
(3-Methoxybenzofuran-2-yl)(phenyl)methanoneMethoxy substitution at position 3Antimicrobial, antioxidant
(4-Chlorobenzofuran-2-yl)(phenyl)methanoneChlorine substitution at position 4Antifungal
(5-Methylbenzofuran-2-yl)(phenyl)methanoneMethyl substitution at position 5Antimicrobial

Case Studies

Several studies have documented the synthesis and evaluation of this compound derivatives:

  • Synthesis and Characterization : A study synthesized ten novel derivatives, characterizing them through NMR and LC-MS techniques. The antibacterial activity was assessed using agar well diffusion methods, with varying degrees of effectiveness noted among the derivatives .
  • Antioxidant Evaluation : Another study focused on the antioxidant properties of synthesized derivatives, demonstrating their potential in scavenging free radicals effectively .

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :

    • Substitution at the 3-position of the benzofuran ring (e.g., methoxy vs. bromo) significantly impacts bioactivity. Methoxy derivatives show superior antioxidant activity, while bromo derivatives remain unexplored .
    • The phenyl ring’s substituents (e.g., 4-methoxy vs. 4-nitro) influence electronic effects, altering binding affinities in molecular docking studies .
  • Docking Studies :

    • Derivatives with nitro and methoxy groups exhibit strong binding to bacterial enzyme active sites (e.g., DNA gyrase), supporting their antibacterial efficacy .

Biological Activity

The compound (5-Nitrobenzofuran-2-yl)(phenyl)methanone , a derivative of benzofuran, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, particularly focusing on antimicrobial and antioxidant activities.

Synthesis

The synthesis of this compound involves various methods, including reactions with alkyl bromides in the presence of bases like potassium carbonate. The characterization is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. For instance, one study synthesized several derivatives and characterized them through 1H^{1}H-NMR and 13C^{13}C-NMR techniques .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been evaluated against various bacterial and fungal strains. A study reported that certain derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis , while showing limited antifungal activity against species like Candida albicans .

Table 1 summarizes the minimum inhibitory concentrations (MIC) for selected derivatives:

CompoundBacterial StrainMIC (µg/mL)Activity Level
2aStaphylococcus aureus15High
2bEscherichia coli30Moderate
2cBacillus subtilis20High
2jCandida albicans>100Low

Antioxidant Activity

In addition to antimicrobial properties, the compound has shown promising antioxidant activity. The free radical scavenging ability was assessed using various assays, including DPPH and ABTS. One derivative demonstrated the highest scavenging activity, indicating its potential as an antioxidant agent .

Table 2 presents the free radical scavenging activities of selected compounds:

CompoundScavenging Activity (%)Rank
2d85Highest
2e40Lowest

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction mechanisms between these compounds and their biological targets. The docking results indicated that these compounds could bind effectively to bacterial enzymes, which may explain their observed antimicrobial activities. For example, compound 2a showed strong binding affinity to the active site of bacterial DNA gyrase, a common target for antibacterial agents .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Antibacterial Efficacy : In a study involving infected rats, administration of a specific derivative significantly reduced bacterial load compared to controls.
  • Antioxidant Effects in vivo : Another study demonstrated that treatment with this compound improved oxidative stress markers in diabetic mice models, suggesting its potential therapeutic role in managing oxidative stress-related conditions .

Q & A

Q. What role does the nitro group play in the biological activity of this compound, and how can it be modified to enhance potency?

  • Methodological Answer : The nitro group enhances electron-withdrawing effects, stabilizing charge-transfer interactions. Modifications:
  • Nitro → Cyano Isosteres : Retain electronegativity while improving metabolic stability .
  • Pro-drug Strategies : Reduce nitro to amine in vivo for targeted activation (e.g., in hypoxic tumor microenvironments) .

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